

Application of dCBP-1 in Studying Enhancer-Promoter Communication

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Compound of Interest		
Compound Name:	dCBP-1	
Cat. No.:	B15605703	Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

dCBP-1 is a potent and selective heterobifunctional chemical degrader of the paralogous lysine acetyltransferases CREB-binding protein (CBP) and p300.[1] As a Proteolysis Targeting Chimera (PROTAC), dCBP-1 functions by inducing the proximity of p300/CBP to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[2][3][4] These proteins are critical coactivators at enhancers, playing a pivotal role in enhancer-promoter communication through their histone acetyltransferase (HAT) activity and scaffolding functions.[5] The degradation of p300/CBP provides a powerful tool to dissect their roles in gene regulation.

The primary application of **dCBP-1** in the study of enhancer-promoter communication lies in its ability to acutely and completely ablate p300/CBP function, an outcome not always achievable with small molecule inhibitors that may only target a single protein domain.[1][5] By degrading these key proteins, researchers can investigate the direct consequences on:

• Enhancer Activity and Histone Acetylation: p300/CBP are the principal writers of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[6] Treatment with dCBP-1 leads to a rapid and near-complete loss of H3K27ac at these regulatory elements, effectively "silencing" them.[6] This allows for the study of the direct impact of this histone mark on chromatin accessibility, transcription factor binding, and gene expression.



- Gene Expression: By ablating enhancer function, dCBP-1 can be used to identify genes that
 are critically dependent on p300/CBP-mediated enhancer activity. A prominent example is
 the potent downregulation of the oncogene MYC in multiple myeloma cells, which is driven
 by a super-enhancer that is highly dependent on p300/CBP.[1][6][7]
- Chromatin Architecture and Accessibility: The loss of p300/CBP and associated histone
 acetylation can alter local chromatin structure. Studies using dCBP-1 can elucidate the role
 of these factors in maintaining an open and accessible chromatin state at enhancers, which
 is permissive for transcription.
- Transcription Factor Interactions: p300/CBP act as scaffolds, mediating interactions between DNA-binding transcription factors and the basal transcription machinery.[5] dCBP-1 can be used to study the p300/CBP-dependency of these interactions and their downstream functional consequences.

dCBP-1 is particularly valuable in cancer research, where dysregulation of enhancer activity is a common driver of oncogene expression.[3] Its potent cytotoxic effects in cancer cell lines like multiple myeloma highlight the therapeutic potential of targeting p300/CBP.[3][7]

Data Presentation

Table 1: Efficacy of dCBP-1 in Degrading p300/CBP in Various Cell Lines



Cell Line Type	Cell Line Name	Concentration Range	Treatment Duration	Observed Effect
Multiple Myeloma	MM1S	10 - 1000 nM	6 hours	Near-complete degradation of p300/CBP.[7]
Multiple Myeloma	MM1R	Not specified	Not specified	Near-complete p300/CBP degradation.[7] [8]
Multiple Myeloma	KMS-12-BM	Not specified	Not specified	Near-complete p300/CBP degradation.[7] [8]
Multiple Myeloma	KMS34	Not specified	Not specified	Near-complete p300/CBP degradation.[7] [8]
Human Haploid	HAP1	10 - 1000 nM	6 hours	Almost complete loss of both CBP and p300.[7][8]
Human Haploid	HAP1	250 nM	1 hour	Almost complete degradation of p300/CBP.[7]
Prostate Cancer	VCaP	Indicated Conc.	4 hours	Degradation of p300 and CBP.
Prostate Cancer	LNCaP	10 nM	4 or 24 hours	Abolished H3K27ac and H2BNTac marks.

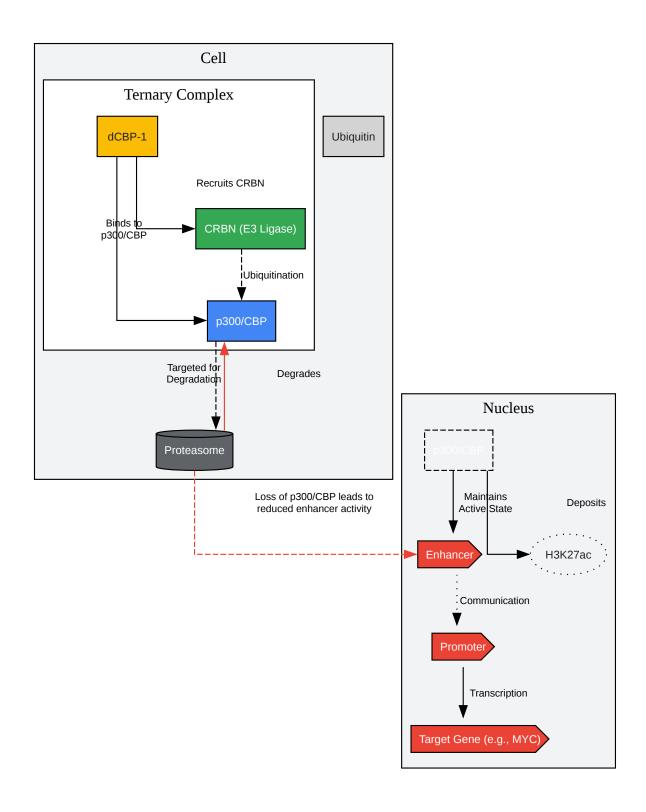
Table 2: Functional Consequences of dCBP-1 Treatment



Cell Line(s)	Treatment Condition	Key Finding
Multiple Myeloma	Not specified	Potent downregulation of oncogenic MYC.[6]
Multiple Myeloma	Not specified	Near complete loss of H3K27 acetylation.[6]
Multiple Myeloma	Not specified	Induction of apoptosis within 48-72 hours.[3]
HAP1	1 μM, 6 hours	Proteome-wide selective degradation of p300/CBP.
LNCaP	10 nM, 4 or 24 hours	Strongest inhibitory effects on H2BNTac and H3K27ac compared to other inhibitors.

Mandatory Visualization

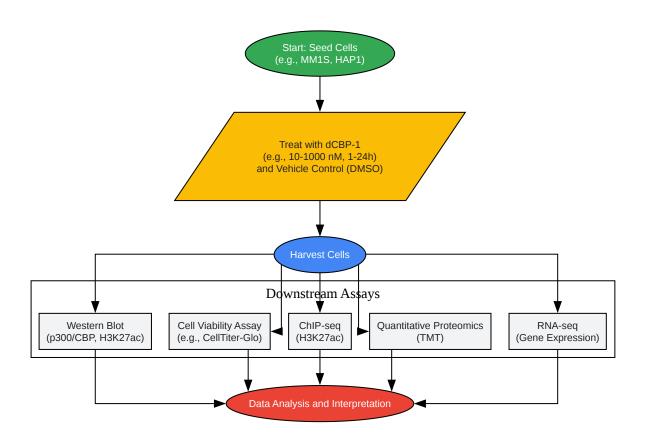




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Caption: Mechanism of dCBP-1 action and its impact on enhancer function.





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Caption: General experimental workflow for studying enhancer-promoter communication using **dCBP-1**.

Experimental Protocols Protocol 1: Cell Culture and Treatment with dCBP-1

- · Cell Culture:
 - Culture human multiple myeloma (e.g., MM1S) or other desired cell lines in RPMI-1640
 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO2.



- Passage cells every 2-3 days to maintain logarithmic growth.
- dCBP-1 Preparation:
 - Prepare a 10 mM stock solution of dCBP-1 in dimethyl sulfoxide (DMSO).
 - Store the stock solution at -20°C or -80°C for long-term storage.
 - On the day of the experiment, prepare fresh serial dilutions of dCBP-1 in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 250 nM, 1 μM).
 - Prepare a vehicle control with the same final concentration of DMSO as the highest
 dCBP-1 concentration used.
- Cell Treatment:
 - Seed cells in multi-well plates at a density appropriate for the specific downstream assay.
 - Allow cells to adhere and resume growth for 24 hours.
 - Remove the old medium and add the freshly prepared medium containing the desired concentrations of dCBP-1 or vehicle control.
 - Incubate the cells for the desired treatment duration (e.g., 1, 2, 6, 24, 48, or 72 hours)
 depending on the experimental endpoint.

Protocol 2: Western Blotting for p300/CBP Degradation and Histone Acetylation

- Cell Lysis:
 - After treatment, wash the cells once with ice-cold PBS.
 - \circ Lyse the cells directly in the plate by adding 1X SDS sample buffer (e.g., for a 6-well plate, use 100 μ l per well).
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.



- Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Transfer:
 - Normalize the protein concentrations for all samples.
 - Boil the samples at 95-100°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-PAGE gel (e.g., 8% gel for large proteins like p300/CBP).
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- · Immunoblotting:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST)).
 - Incubate the membrane with primary antibodies against p300, CBP, H3K27ac, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C with gentle shaking.
 - Wash the membrane three times for 5 minutes each with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times for 5 minutes each with TBST.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.



Protocol 3: Cell Viability Assay

- · Cell Seeding and Treatment:
 - Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 μl of medium.
 - Incubate for 24 hours.
 - Treat the cells with a range of dCBP-1 concentrations and a vehicle control as described in Protocol 1.
 - Incubate for the desired duration (e.g., 72 hours).
- Assay Procedure (using CellTiter-Glo® as an example):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - \circ Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 μ l of reagent to 100 μ l of medium).
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (from wells with medium only).
 - Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
 - Plot the results to determine the half-maximal inhibitory concentration (IC50).



Protocol 4: Chromatin Immunoprecipitation (ChIP-seq) for H3K27ac

- Cross-linking and Chromatin Preparation:
 - Treat cells with **dCBP-1** or vehicle as described in Protocol 1.
 - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
 - Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.
 - Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA to an average size of 200-500 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27ac.
 - Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove nonspecific binding.
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads.
 - Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Library Preparation:



- Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction.
- Quantify the purified DNA.
- Prepare a sequencing library from the ChIP DNA and an input control DNA sample.
- Sequencing and Data Analysis:
 - Sequence the libraries on a next-generation sequencing platform.
 - Align the reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with changes in H3K27ac occupancy upon dCBP-1 treatment.

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